(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16569711
Molecular Formula: C23H16F2N2O2
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16F2N2O2 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H16F2N2O2/c1-14-6-2-4-8-20(14)27-22(28)17-12-15-7-3-5-9-21(15)29-23(17)26-16-10-11-18(24)19(25)13-16/h2-13H,1H3,(H,27,28) |
| Standard InChI Key | QSMYQOFPVWKYOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F |
Introduction
(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene class, characterized by its unique structural features and potential biological activities. This compound has a molecular formula of C23H16F2N2O2 and a molecular weight of 390.4 g/mol .
Synthesis Methods
The synthesis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These reactions often start with the formation of an imine from an amine and an aldehyde or ketone, followed by condensation reactions to form the chromene core. Common reagents include aromatic amines and chromene derivatives, with solvents like ethanol or methanol being used under controlled conditions.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as cancer and inflammation research. The interactions of these compounds with biological targets like enzymes or receptors are critical for their therapeutic applications.
Analytical Techniques for Characterization
Characterization of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the compound's structure and purity, which are essential for understanding its chemical and biological properties.
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